

KetoABNO vs ABNO steric hindrance reactivity

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Compound Focus: KetoABNO

CAS No.: 7123-92-4

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Experimental Data and Performance

Quantitative data from key studies further highlights the performance differences in practical applications.

Table 2: Performance in Electrocatalytic α -Cyanation of Piperidines [1] This study directly compared several catalysts under identical conditions for the cyanation of 4-phenylpiperidine.

Catalyst	Isolated Yield of Cyanated Product
KetoABNO	81%
ABNO	37% (improved to 84% with further optimization)
TEMPO	10%
4-Acetamido-TEMPO (ACT)	24%

Table 3: Turnover Frequencies (TOF, h^{-1}) for Alcohol Oxidation [2] This study compared electrocatalytic activity at pH 10. While it does not include **KetoABNO**, it shows ABNO's performance relative to other catalysts.

Alcohol Substrate	ABNO	AZADO	TEMPO	ACT
1-Butanol (1° aliphatic)	588	488	568	708
2-Butanol (2° aliphatic)	238	358	118	378

Experimental Protocols Cited

For your reference, here are the core methodologies from the key studies cited in the tables above.

1. Protocol for α -Cyanation of Piperidines (Mediator Comparison) [1]

- **Reaction Setup:** Conducted in an undivided electrochemical cell.
- **Electrodes:** Graphite rod (working electrode), Pt wire (counter electrode).
- **Conditions:** Constant current electrolysis at 1-3 mA.
- **Reaction Mixture:** Substrate (e.g., 4-phenylpiperidine, 0.1-0.5 mmol), mediator (10 mol%), TMSCN (2.0 equiv), methanol (0.5 equiv) as a proton shuttle, in dichloromethane (DCM) with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte.
- **Analysis:** Yields were determined by NMR spectroscopy using an internal standard (mesitylene).

2. Protocol for Electrocatalytic Alcohol Oxidation (TOF Determination) [2]

- **Method:** Chronoamperometry (CA).
- **Conditions:** HCO₃⁻/CO₃²⁻ buffer electrolyte (pH 10).
- **Solution:** 1.0 mM nitroxyl catalyst, 50 mM alcohol.
- **Measurement:** The steady-state current from CA is proportional to the catalyst's turnover frequency (TOF).

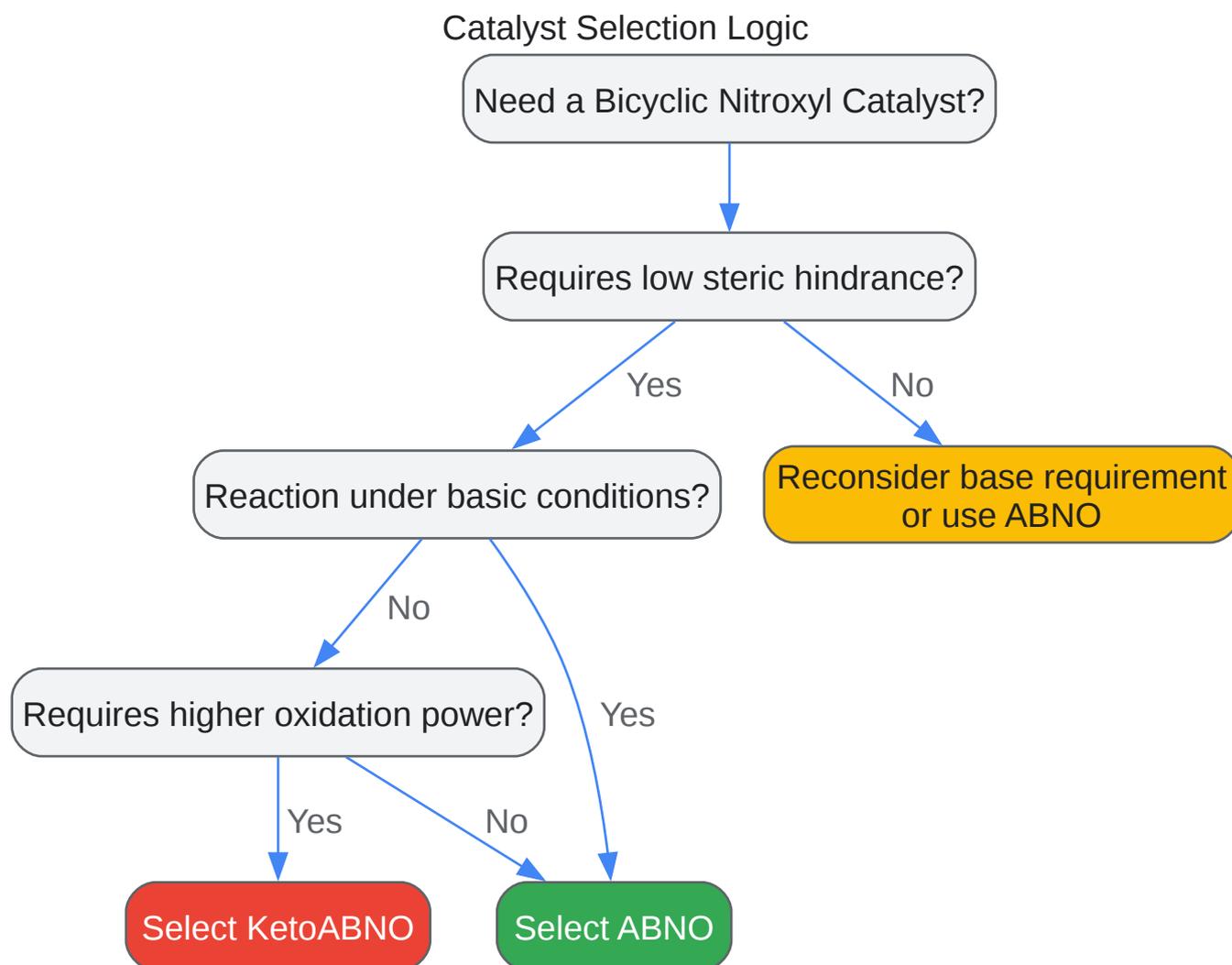
Key Trade-offs and Selection Guide

The choice between **KetoABNO** and ABNO involves balancing sterics, electronics, and reaction conditions:

- **Electronically Tuned Performance:** **KetoABNO**'s carbonyl group makes it a stronger oxidant. This can lead to **higher reaction rates and superior yields** in certain transformations, such as the α -functionalization of amines [1].
- **Steric Profile:** Both catalysts have low steric hindrance around the active site, making them broadly effective for oxidizing both primary and secondary alcohols, including sterically hindered ones [2] [3].

- **Stability Constraint:** A critical limitation for **KetoABNO** is its **instability under basic conditions**, where the oxoammonium species undergoes ring opening [2]. ABNO is the preferred choice for reactions requiring a basic pH.

The following diagram illustrates the strategic trade-off between steric and electronic factors when selecting these catalysts.



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References

1. Electrochemical ABNO -Mediated Alpha-Cyanation of Secondary... [pmc.ncbi.nlm.nih.gov]
2. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic ... [pmc.ncbi.nlm.nih.gov]
3. A theoretical, dynamical evaluation method of the steric ... [pmc.ncbi.nlm.nih.gov]

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